2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
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Overview
Description
2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved are typically related to the modulation of biochemical processes within cells .
Comparison with Similar Compounds
Similar compounds to 2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid include:
3-Chloro-4-fluorophenylacetic acid: This compound shares a similar structure but lacks the chromenyl group.
2-Fluorophenylboronic acid: Another related compound used in similar synthetic applications.
Biological Activity
The compound 2-[7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid, a derivative of coumarin, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidative properties, anti-inflammatory effects, and potential applications in treating various diseases.
The chemical structure of the compound can be described by its molecular formula C22H19ClFO5 and its molecular weight of approximately 453.29 g/mol. The compound features a coumarin backbone modified with a chloro-fluorophenyl group, which is believed to enhance its biological activity.
Biological Activity Overview
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Antioxidative Activity :
- Recent studies have demonstrated that derivatives of coumarin exhibit significant antioxidative properties. For instance, a study showed that certain coumarin derivatives, including those related to our compound, displayed strong anti-lipid peroxidation activity, indicating their potential as antioxidants in biological systems .
- Table 1 summarizes the antioxidative activity of various coumarin derivatives:
Compound % Inhibition (Anti-lipid Peroxidation) IC50 (µM) Compound 1 98.66 ± 1.57 >100 Compound 2 77.57 ± 4.11 >100 Compound 3 44.32 ± 4.16 n.d -
Tyrosinase Inhibition :
- Tyrosinase is a key enzyme in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. The compound exhibited uncompetitive inhibitory activity against tyrosinase with an IC50 value of approximately 68.86 µM . The study indicated that the structural modifications enhance binding affinity at the enzyme's active site.
- Anti-inflammatory Properties :
Case Studies
- In Vivo Studies :
- Cellular Studies :
Properties
Molecular Formula |
C19H14ClFO5 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[7-[(2-chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid |
InChI |
InChI=1S/C19H14ClFO5/c1-10-14-5-4-13(25-9-11-2-3-12(21)6-16(11)20)7-17(14)26-19(24)15(10)8-18(22)23/h2-7H,8-9H2,1H3,(H,22,23) |
InChI Key |
GITBNRVLWFIQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl)CC(=O)O |
Origin of Product |
United States |
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